alpha-Costol

Description

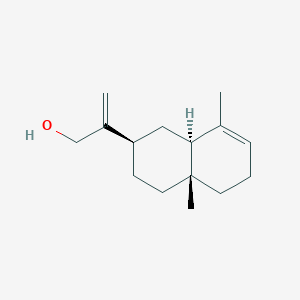

Structure

3D Structure

Properties

Molecular Formula |

C15H24O |

|---|---|

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11-5-4-7-15(3)8-6-13(9-14(11)15)12(2)10-16/h5,13-14,16H,2,4,6-10H2,1,3H3/t13-,14+,15-/m1/s1 |

InChI Key |

MTJCJJFCDOSALI-QLFBSQMISA-N |

Isomeric SMILES |

CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)CO)C |

Canonical SMILES |

CC1=CCCC2(C1CC(CC2)C(=C)CO)C |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Alpha Costol

Saussurea lappa (Costus Root) as a Prominent Source

The roots of Saussurea lappa, commonly known as Costus root, are a well-documented and prominent source of alpha-costol. biosynth.comiscientific.org The essential oil derived from these roots contains a complex mixture of bioactive compounds, with this compound being a notable constituent. biosynth.com Analysis of the essential oil from Saussurea lappa roots has revealed the presence of this compound in concentrations ranging from 2-4%. iscientific.orgrdd.edu.iq Other significant compounds found alongside this compound in Costus root oil include dehydrocostus lactone, costunolide (B1669451), and β-costol. iscientific.orgrdd.edu.iq

Occurrence in Magydaris tomentosa Essential Oils

This compound has been identified as a major component in the essential oil of Magydaris tomentosa flowers, particularly in populations from Algeria. nih.govresearchgate.net In a study comparing the essential oil composition of Magydaris tomentosa from Sicily and Algeria, the Algerian sample showed a high concentration of this compound at 13.3%. nih.govresearchgate.net This was in stark contrast to the Sicilian sample, where this compound was present in much smaller amounts, highlighting significant chemodiversity within the same species. nih.govresearchgate.netresearchgate.net The Algerian essential oil was also rich in (E)-nerolidol and β-costol. nih.govresearchgate.netresearchgate.net

Identification in Other Botanical Genera and Species

Beyond Saussurea lappa and Magydaris tomentosa, this compound has been reported in other plant species. For instance, it is found in the oil of the Formosan cypress and in the leaf oil of Piper betle at a concentration of 0.36%. thegoodscentscompany.com The presence of this compound in various unrelated plant families, such as Asteraceae (Saussurea) and Apiaceae (Magydaris), underscores its widespread, albeit variable, distribution in the plant kingdom. iscientific.orgnih.gov

Biosynthesis and Metabolic Pathways of Alpha Costol

General Principles of Sesquiterpene Biosynthesis

Sesquiterpenes are a class of C15 terpenoids assembled from three five-carbon isoprene (B109036) units. expasy.org Plants utilize two distinct pathways to generate the basic building blocks of these compounds: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov

The mevalonate (B85504) (MVA) pathway is primarily located in the cytoplasm and endoplasmic reticulum of plant cells. researchgate.netnih.gov It is traditionally considered the main source of precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. nih.govnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). expasy.org A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the reduction of HMG-CoA to mevalonate. expasy.org Through a series of subsequent phosphorylation and decarboxylation reactions, mevalonate is converted into IPP. expasy.org IPP can be isomerized to DMAPP by the enzyme isopentenyl diphosphate isomerase (IPPI). academicjournals.org The condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl diphosphate synthase (FPPS), yields the C15 molecule farnesyl diphosphate (FPP), the direct precursor for all sesquiterpenes, including alpha-costol. academicjournals.orgresearchgate.net

Located in the plastids, the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the primary route for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids. nih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. icm.edu.pl While compartmentally distinct, a growing body of evidence points to metabolic "crosstalk" between the MVA and MEP pathways. researchgate.net Isoprenoid intermediates, including IPP, can be transported between the plastids and the cytosol. researchgate.net This means that although the MVA pathway is the principal source, the MEP pathway can also contribute precursors to the cytosolic pool used for sesquiterpene biosynthesis under certain conditions or in specific plant species. researchgate.net

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (B84403) (MEP) Pathway |

| Cellular Location | Cytosol, Endoplasmic Reticulum | Plastids |

| Starting Materials | Acetyl-CoA (3 molecules) | Pyruvate, Glyceraldehyde-3-phosphate |

| Key Precursor | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| Key Regulatory Enzyme | HMG-CoA reductase (HMGR) | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30), Sterols | Monoterpenes (C10), Diterpenes (C20), Carotenoids (C40) |

| Contribution to this compound | Primary source of FPP precursor | Potential indirect source via pathway crosstalk |

Proposed Enzymatic Steps in this compound Formation

The conversion of the linear FPP molecule into the specific cyclic structure of this compound involves two major types of enzymatic reactions: cyclization by a sesquiterpene synthase and subsequent chemical modifications.

The immense diversity of sesquiterpene skeletons is generated by a large family of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases (STSs). mdpi.com These enzymes catalyze the cyclization of FPP into various carbocation intermediates, which then undergo rearrangements, hydride shifts, and deprotonation to yield the final terpene hydrocarbon backbone. researchgate.net

While a specific this compound synthase has not been definitively isolated and characterized, the biosynthetic pathway of the closely related and often co-occurring sesquiterpene lactone, costunolide (B1669451), provides strong indications. The biosynthesis of costunolide begins with the cyclization of FPP by the enzyme (+)-germacrene A synthase (GAS) to form the intermediate (+)-germacrene A. nih.govnih.govoup.com It is highly probable that the eudesmane-type skeleton of this compound is also derived from a germacrene A intermediate, which undergoes further enzyme-catalyzed rearrangement and cyclization. nih.gov Therefore, an enzyme with germacrene A synthase activity is the likely starting point for forming the core structure of this compound.

The basic hydrocarbon skeleton produced by the sesquiterpene synthase is often further modified by other enzymes, which adds to the chemical diversity of these compounds. A common and crucial modification is hydroxylation, which is typically catalyzed by cytochrome P450 monooxygenases (P450s) . frontiersin.orgacs.org These enzymes are responsible for introducing hydroxyl (-OH) groups at specific positions on the terpene scaffold. acs.org

In the proposed pathway for this compound, following the formation of its eudesmane-type carbocation intermediate, a specific P450 enzyme would catalyze the hydroxylation at the C11 position to produce the final this compound alcohol. This is analogous to the costunolide pathway, where germacrene A is successively oxidized by two P450 enzymes: germacrene A oxidase (GAO) and costunolide synthase (COS). academicjournals.orgfrontiersin.orgresearchgate.net The formation of this compound from its hydrocarbon precursor represents a similar P450-dependent hydroxylation step. asm.org

Table 2: Proposed Key Enzymes in this compound Biosynthesis

| Step | Enzyme Class | Specific Enzyme (Proposed/Analogous) | Function |

| 1. Precursor Formation | Prenyltransferase | Farnesyl Diphosphate Synthase (FPPS) | Synthesizes FPP from IPP and DMAPP. academicjournals.org |

| 2. Cyclization | Sesquiterpene Synthase (STS) | (+)-Germacrene A Synthase (GAS) or similar | Cyclizes FPP to a germacrene-like intermediate. nih.govoup.com |

| 3. Hydroxylation | Cytochrome P450 Monooxygenase | A specific P450 hydroxylase | Adds a hydroxyl group to form this compound. acs.org |

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes, including the sesquiterpene synthases and P450s, is regulated by a network of transcription factors (TFs). nih.gov These TFs bind to specific recognition sites, known as cis-acting elements, in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. nih.govmdpi.com

Studies on Saussurea lappa, a plant known for producing costunolide and related sesquiterpenoids, have shed light on this regulatory layer. icm.edu.plnih.gov Comparative transcriptomic analyses have identified several families of TFs that are likely involved in regulating the pathway. These include:

MYB (v-myb avian myeloblastosis viral oncogene homolog)

bHLH (basic helix-loop-helix)

WRKY

ERF (Ethylene-Responsive Factor)

NAC (NAM, ATAF1/2, CUC2)

Specifically, research suggests a putative role for TFs from the MYB family in the regulation of the costunolide synthase gene (SlCOS1) in S. lappa. icm.edu.plnih.gov Furthermore, TFs from the Dof, bHLH, and WRKY families have been implicated in the positive regulation of diphosphomevalonate decarboxylase (SlDPD), an enzyme in the MVA pathway. icm.edu.pl This indicates that the entire pathway, from the initial precursors to the final products, is coordinately regulated. The expression of these TFs can, in turn, be influenced by developmental cues and environmental or hormonal stimuli, such as methyl jasmonate, allowing the plant to modulate the production of this compound and other sesquiterpenoids in response to specific needs. researchgate.net

Identification and Characterization of Biosynthetic Genes

The biosynthesis of the diverse family of sesquiterpenoids, including this compound, is initiated by the cyclization of the linear FPP molecule. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs). Following the formation of the cyclic sesquiterpene scaffold, a series of oxidative modifications, typically carried out by cytochrome P450 monooxygenases (CYPs), leads to the final structure of the specific sesquiterpenoid.

The pathway to costunolide, a closely related sesquiterpene lactone, is well-characterized and provides significant insight into the likely biosynthesis of this compound. academicjournals.orgresearchgate.net The key enzymes in this pathway have been identified in several species, particularly within the Asteraceae family. academicjournals.orgresearchgate.net

Germacrene A Synthase (GAS): This enzyme catalyzes the first committed step in the biosynthesis of many sesquiterpene lactones by converting FPP to germacrene A. researchgate.nettandfonline.com GAS genes have been isolated and characterized from numerous plants, including chicory (Cichorium intybus), lettuce (Lactuca sativa), and Artemisia species. academicjournals.orgresearchgate.net

Germacrene A Oxidase (GAO): A cytochrome P450 enzyme (often from the CYP71AV subfamily) that catalyzes the three-step oxidation of germacrene A at the C12 methyl group to form germacrene A acid. academicjournals.orgtandfonline.com

Costunolide Synthase (COS): Another cytochrome P450 enzyme (e.g., CYP71BL2 in lettuce) that catalyzes the 6α-hydroxylation of germacrene A acid, which is followed by a spontaneous lactonization to form costunolide. researchgate.netnih.govuniprot.org

While a dedicated "this compound synthase" has not been definitively characterized across many species, research suggests that this compound is derived from the same germacrene A intermediate. It is hypothesized that the formation of this compound can occur through the action of a specific hydroxylase on a precursor like germacrene A or a related compound, or potentially through acid-catalyzed cyclization of germacrenes, which can also yield costol (B1355525) and costic acid. researchgate.net The identification of this compound in plants like Artemisia annua alongside artemisinin (B1665778) suggests the presence of competing sesquiterpenoid pathways branching from FPP. westminster.ac.ukresearchgate.net

Table 1: Key Biosynthetic Genes in the Pathway Leading to Sesquiterpenoid Precursors of this compound

| Gene/Enzyme Name | Abbreviation | Enzyme Commission (EC) Number | Function | Plant Source Examples |

| Germacrene A Synthase | GAS | 4.2.3.23 | Cyclization of FPP to Germacrene A | Cichorium intybus, Lactuca sativa, Artemisia glabella academicjournals.orgresearchgate.net |

| Germacrene A Oxidase | GAO | 1.14.14.95 | Oxidation of Germacrene A to Germacrene A acid | Cichorium intybus, Artemisia glabella academicjournals.orgtandfonline.com |

| Costunolide Synthase | COS | 1.14.13.120 | Hydroxylation of Germacrene A acid leading to Costunolide | Lactuca sativa, Artemisia glabella academicjournals.orguniprot.org |

Transcriptional and Post-Translational Regulation

The biosynthesis of this compound, like other plant specialized metabolites, is tightly regulated at multiple levels to ensure its production occurs at the appropriate time, in the correct location, and in response to specific developmental or environmental cues. mdpi.com This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels.

Transcriptional Regulation: The expression of genes encoding biosynthetic enzymes such as TPSs and CYPs is controlled by a complex network of transcription factors (TFs). mdpi.com Several major families of TFs are known to regulate terpenoid biosynthesis pathways in plants. These include:

APETALA2/Ethylene Response Factor (AP2/ERF): These TFs can bind to the promoters of terpene synthase genes to either activate or repress their expression.

basic Helix-Loop-Helix (bHLH): Often working in concert with MYB TFs, bHLH proteins are key regulators of various secondary metabolic pathways. mdpi.com

MYB (myeloblastosis): This large family of TFs plays a crucial role in controlling the biosynthesis of phenylpropanoids, flavonoids, and terpenoids. mdpi.commdpi.com

WRKY: These TFs are frequently involved in regulating gene expression in response to both biotic and abiotic stress, which often includes the activation of defense-related secondary metabolite pathways. mdpi.com

While specific TFs that exclusively regulate this compound biosynthesis are yet to be fully elucidated, studies on related pathways, such as artemisinin biosynthesis, have identified several TFs that modulate the expression of key genes like Farnesyl Diphosphate Synthase (FPPS) and Amorpha-4,11-diene Synthase (ADS), providing a model for how sesquiterpenoid pathways are controlled. frontiersin.org

Post-Translational Regulation: After the biosynthetic enzymes are synthesized, their activity can be rapidly modulated through post-translational modifications (PTMs). diva-portal.org PTMs allow for fine-tuning of metabolic fluxes without the need for new gene transcription and protein synthesis. Common PTMs that regulate enzyme function include:

Phosphorylation: The addition of a phosphate group, typically to serine, threonine, or tyrosine residues, can alter an enzyme's catalytic activity, stability, or subcellular localization. nih.gov This is a major mechanism for regulating GPCRs and other signaling proteins, and it also plays a role in metabolic enzyme control. nih.gov

Glycosylation: The attachment of sugar moieties can impact protein folding, stability, and activity.

Redox Regulation: Changes in the cellular redox state can lead to the formation or breakage of disulfide bonds in enzymes, altering their conformation and activity. This is particularly important for enzymes in pathways connected to photosynthesis. frontiersin.org

The activity of enzymes in the sesquiterpenoid pathway, such as cytochrome P450s, is dependent on proper folding and association with membrane structures like the endoplasmic reticulum, processes which themselves are subject to cellular quality control and regulation. nih.gov

Metabolic Interconnections with Other Plant Specialized Metabolites

The biosynthetic pathway of this compound is intricately linked with the broader metabolic network of the plant. These connections occur primarily through shared precursors and branching pathways, which lead to a diverse array of chemical compounds.

The central precursor, Farnesyl Diphosphate (FPP) , stands at a major metabolic crossroads. royalsocietypublishing.org It is not only the entry point for the biosynthesis of all sesquiterpenoids (C15), including this compound, but also for:

Triterpenes and Sterols (C30): Through the head-to-head condensation of two FPP molecules to form squalene. Sterols are essential components of cell membranes, and some, like brassinosteroids, act as hormones. royalsocietypublishing.org

Diterpenes (C20): FPP can be further elongated to geranylgeranyl diphosphate (GGPP), the precursor for diterpenes like gibberellins (B7789140) (plant hormones) and taxol.

Homoterpenes and other volatile compounds. royalsocietypublishing.org

This competition for the FPP pool means that the rate of this compound biosynthesis can be influenced by the metabolic flux into these other pathways. For instance, in Artemisia annua, the pathway leading to the antimalarial drug artemisinin competes with pathways producing other sesquiterpenoids, including β-farnesene, β-caryophyllene, and this compound, for the common FPP substrate. westminster.ac.ukresearchgate.net

Furthermore, within the sesquiterpenoid class itself, this compound is part of a complex network. The intermediate costunolide is a key branch point in the biosynthesis of many sesquiterpene lactones. nih.gov From costunolide, pathways diverge to produce different skeletal types of lactones, such as:

Guaianolides: Formed through cyclization of costunolide, often involving a kauniolide (B3029866) synthase. frontiersin.org

Eudesmanolides: Another major class of sesquiterpene lactones derived from costunolide. nih.gov

The production of this compound is therefore embedded within a highly interconnected and competitive metabolic grid, influenced by the plant's developmental stage, physiological condition, and response to environmental stimuli. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Elucidation of Alpha Costol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural elucidation of alpha-costol. The ¹H NMR spectrum reveals the chemical environment of each proton, their multiplicities (splitting patterns), and coupling constants, which indicate adjacent protons. The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) |

|---|---|---|

| 1 | 140.2 | 5.35, br s |

| 2 | 121.5 | - |

| 3 | 30.5 | 1.95, m |

| 4 | 27.8 | 1.80, m |

| 5 | 41.6 | 1.40, m |

| 6 | 35.8 | 1.25, m |

| 7 | 49.5 | 1.60, m |

| 8 | 36.4 | 1.50, m |

| 9 | 40.1 | 1.70, m |

| 10 | 74.1 | - |

| 11 | 148.9 | 4.95, s; 4.80, s |

| 12 | 22.3 | 1.75, s |

| 13 | 65.4 | 4.15, d (12.0); 4.10, d (12.0) |

| 14 | 24.5 | 0.95, s |

Note: Chemical shifts are reported in parts per million (ppm) and are referenced to a standard solvent signal. Data is compiled from typical values reported in the literature and may vary slightly depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and stereochemistry of complex molecules like this compound. science.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other. researchgate.net For this compound, COSY spectra would show correlations between protons on neighboring carbons, helping to trace out the spin systems within the decalin ring and the propen-2-ol (B8755588) side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. princeton.edu This allows for the unambiguous assignment of which protons are attached to which carbons in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netresearchgate.net HMBC is particularly powerful for connecting different parts of the molecule, such as linking the side chain to the decalin ring system and establishing the positions of quaternary carbons and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are in close proximity, regardless of whether they are bonded. libretexts.org This is critical for determining the relative stereochemistry of the molecule, for instance, the cis or trans fusion of the decalin rings and the orientation of the substituents.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

GC-MS is a widely used method for the analysis of volatile and semi-volatile compounds like this compound, often found in essential oils. nih.govuned.ac.cr In this technique, the sample is vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer. The retention index and the mass spectrum are characteristic for a given compound. For this compound, the molecular ion peak [M]⁺ at m/z 220 would be observed, corresponding to its molecular weight. nih.gov The fragmentation pattern provides further structural information.

Table 2: Characteristic GC-MS Fragmentation of this compound nih.gov

| m/z (mass-to-charge ratio) | Interpretation |

|---|---|

| 220 | Molecular Ion (M⁺) |

| 202 | Loss of H₂O (M⁺ - 18) |

| 187 | Loss of H₂O and CH₃ (M⁺ - 18 - 15) |

| 105 | Base Peak, characteristic fragment |

| 91 | Tropylium ion fragment |

Note: The fragmentation pattern can be influenced by the ionization energy and the specific instrument used. rroij.com

For less volatile compounds or complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. researchgate.netplos.org While this compound itself is amenable to GC-MS, LC-MS can be employed for the analysis of its derivatives or when it is part of a complex, non-volatile mixture. researchgate.net Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can be used depending on the analyte's properties. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule. researchgate.net For this compound, with a molecular formula of C₁₅H₂₄O, the calculated exact mass is 220.1827. nih.gov HRMS can distinguish it from other compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in its identification. nih.govresearchgate.net

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govresearchgate.net The resulting FTIR spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. nih.gov

For a sesquiterpene alcohol like this compound, the FTIR spectrum is expected to exhibit characteristic peaks that confirm its key functional groups. The presence of a hydroxyl (-OH) group is typically identified by a broad absorption band in the region of 3100-3600 cm⁻¹. scirp.org The stretching vibrations of C-H bonds in aliphatic chains (alkanes) are observed around 2850-3000 cm⁻¹. tandfonline.comulb.ac.be Furthermore, the carbon-carbon double bond (C=C) within the structure would produce a peak in the 1640-1680 cm⁻¹ region. scirp.org

Table 1: Characteristic FTIR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

| Alcohol | O-H stretch | 3100 - 3600 (broad) |

| Alkane | C-H stretch | 2850 - 3000 |

| Alkene | C=C stretch | 1640 - 1680 |

This table is generated based on established principles of infrared spectroscopy and is illustrative of the expected spectral regions for the functional groups present in this compound.

Chiroptical Methods for Stereochemical Elucidation

The determination of the absolute stereochemistry of a chiral molecule like this compound is crucial, as different enantiomers can exhibit distinct biological activities. Chiroptical methods, which measure the differential interaction of a molecule with left and right circularly polarized light, are indispensable for this purpose. nih.govwiley.com These techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Modern approaches often combine experimental chiroptical data with quantum mechanical calculations, such as time-dependent density functional theory (TDDFT), to predict the ECD spectra for all possible stereoisomers of a molecule. researchgate.netmdpi.com By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the natural product can be unambiguously assigned. mdpi.comrsc.org Other methods, such as the Mosher method, which involves chemical derivatization followed by NMR analysis, can also be employed to determine the absolute stereochemistry of chiral centers. usm.edu

Chromatographic Techniques for Isolation and Purification

The isolation of pure this compound from complex natural matrices, such as essential oils, is a critical step for its detailed characterization and biological evaluation. Chromatographic techniques are the cornerstone of this purification process.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.netresearchgate.net For sesquiterpenoids, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the two phases.

The development of an HPLC method involves optimizing parameters such as the column type (e.g., C18), the mobile phase composition (e.g., a gradient of methanol (B129727) and water or acetonitrile (B52724) and water), and the detector. nih.govscielo.br A Diode Array Detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in identification, while coupling HPLC with a mass spectrometer (HPLC-MS) offers even greater sensitivity and structural information. semanticscholar.orgbohrium.com Preparative HPLC can be used to isolate larger quantities of the pure compound for further studies. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique, particularly well-suited for the analysis of volatile and thermally stable compounds like those found in essential oils. researchgate.netmdpi.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.

GC, especially when coupled with a Mass Spectrometry (MS) detector (GC-MS), is a standard method for the analysis of essential oils containing sesquiterpenes like this compound. nih.govresearchgate.net The retention time of a compound in the GC column provides a characteristic identifier, while the mass spectrum offers detailed information about its molecular weight and fragmentation pattern, allowing for confident identification by comparison with spectral libraries. nih.govmdpi.com The choice of the capillary column, such as those with a 5% phenyl-methylpolysiloxane stationary phase, and the temperature program are critical for achieving good separation of the complex mixture of compounds in an essential oil. nih.govredalyc.org

Table 2: Comparison of HPLC and GC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Analytes | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Best for volatile and thermally stable compounds. |

| Typical Stationary Phase | Reversed-phase (e.g., C18). nih.gov | Non-polar to polar (e.g., 5% phenyl-methylpolysiloxane). nih.gov |

| Typical Mobile Phase | Gradient mixture of solvents like methanol/water or acetonitrile/water. nih.gov | Inert carrier gas (e.g., helium, nitrogen). nih.gov |

| Detection | UV-Vis (DAD), Mass Spectrometry (MS). semanticscholar.org | Flame Ionization Detector (FID), Mass Spectrometry (MS). researchgate.net |

| Application for this compound | Isolation, purification, and quantification. nih.gov | Identification and quantification in essential oils. nih.gov |

Advanced Analytical Methodologies in Natural Product Profiling

The comprehensive analysis of natural products in complex mixtures, often referred to as metabolomics or natural product profiling, increasingly relies on the integration of multiple advanced analytical techniques. acs.orgnih.gov Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (QTOF-MS), allows for the rapid and sensitive detection and identification of a wide range of compounds in a single analysis. researchgate.netmdpi.com

These advanced hyphenated techniques provide not only the retention time and mass-to-charge ratio but also accurate mass measurements and fragmentation data, which are invaluable for the structural elucidation of unknown compounds and for building comprehensive profiles of the chemical constituents of a natural source. acs.org Furthermore, the development of sophisticated data processing and analysis tools is essential to manage and interpret the large datasets generated by these powerful analytical platforms. acs.org

Chemical Synthesis and Derivatization Strategies for Alpha Costol

Total Synthesis Approaches for Alpha-Costol and Analogues

The complete chemical synthesis of a natural product from simple, commercially available precursors, known as total synthesis, serves as the ultimate confirmation of its proposed structure and provides a route to access analogues that may not be found in nature.

The first total synthesis of racemic alpha-costal, the corresponding aldehyde of this compound, was achieved in a manner that confirmed its previously assigned structure. slideshare.net A key challenge in this synthesis was the introduction of the sensitive acrolein unit. This was overcome by employing S-tert-butyl cyanothiolacetate as a masked β-hydroxypropionitrile carbanion equivalent, which facilitated the installation of this highly functionalized group. slideshare.netorganic-chemistry.org The synthesis commenced from 2-methyl-1,3-cyclohexanedione, a readily available starting material. organic-chemistry.org

Strategies for the synthesis of related eudesmane (B1671778) sesquiterpenes, such as dl-β-costol and dl-arctiol, have also been developed. nih.gov One efficient approach begins with trans-8,8-ethylenedioxy-4aβ-methyldecalin-2α-ol. nih.gov This intermediate undergoes a sequence of reactions including deacetalization, mesylation, condensation with methyl sodiomalonate, and a Wittig reaction to furnish a key malonate intermediate. Subsequent reduction of this intermediate yields dl-β-costol. nih.gov Oxidation of the resulting dl-β-costol with pyridinium (B92312) chlorochromate (PCC) provides dl-β-costal. nih.gov These synthetic routes highlight the modularity of the eudesmane skeleton, allowing for the targeted synthesis of various analogues. nih.gov

Semi-Synthetic Modification of this compound

Semi-synthesis is a powerful strategy in medicinal chemistry that utilizes a complex, naturally occurring molecule as a starting scaffold. researchgate.net By performing chemical modifications on the natural product, chemists can generate novel derivatives, creating libraries of compounds for biological screening without undertaking a lengthy total synthesis. researchgate.netfrontiersin.org This approach leverages the inherent structural complexity of the natural product core.

While this compound itself is a candidate for such modifications, a clear example of derivatization is found with the closely related sesquiterpene, methyl α-isocostate, which can be extracted in enantiomerically pure form from Dittrichia viscosa. researchgate.net Isocostic acid and its derivatives share the same eudesmane core as this compound, making them excellent models for the types of chemical transformations that the this compound scaffold can undergo. The modification of these natural scaffolds is a common and fruitful approach to generating novel therapeutic agents. researchgate.net

Design and Synthesis of this compound Derivatives

The chemical structure of this compound contains several reactive sites suitable for derivatization, primarily the secondary hydroxyl group and the two carbon-carbon double bonds (olefinic moieties). Targeting these sites allows for the systematic modification of the molecule's properties.

The functional groups of a molecule dictate its reactivity. slideshare.net In this compound, the secondary alcohol can undergo typical reactions such as oxidation to a ketone, or esterification and etherification to produce a variety of derivatives. nih.govnih.govresearchgate.net The olefinic bonds—one exocyclic and one endocyclic—are also key sites for modification. Alkenes readily undergo addition reactions, including hydrogenation, halogenation, epoxidation, and hydration. vedantu.comethz.ch

A specific example of olefin modification on a costol-like framework is the 1,3-dipolar cycloaddition reaction performed on the exocyclic double bond of methyl α-isocostate. researchgate.net This reaction with various nitrones proceeds diastereoselectively, generating novel and enantiomerically pure spiro-isoxazolidine derivatives. researchgate.net This transformation specifically targets the α,β-unsaturated ester function, demonstrating that selective reactions can be achieved on one of the two olefinic sites present in the eudesmane skeleton. researchgate.net Such reactions that cleave olefinic double bonds are a primary pathway for transformation. researchgate.net

A pharmacophore is a collection of steric and electronic features in a molecule that are necessary to ensure optimal interactions with a specific biological target, ultimately triggering a biological response. mdpi.com Introducing new functional groups, particularly heterocyclic moieties, onto a natural product scaffold is a common strategy to create new pharmacophores and explore structure-activity relationships. mdpi.comnih.govnih.govresearchgate.net

The synthesis of spiro-isoxazolidine derivatives of methyl α-isocostate serves as a prime example of this strategy. researchgate.net By reacting the parent molecule with nitrones, a five-membered heterocyclic ring (the isoxazolidine) is fused to the natural eudesmane core in a spirocyclic fashion. researchgate.net This introduces new stereocenters and significantly alters the three-dimensional shape and polarity of the molecule, effectively creating a new class of derivatives with a novel pharmacophore. This approach allows for the generation of compounds with potentially new or enhanced biological activities, which can then be evaluated in biological assays. researchgate.net

Stereoselective Synthesis of this compound Enantiomers

Many natural products exist as a single enantiomer, and often, different enantiomers exhibit distinct biological activities. nih.gov Therefore, developing synthetic methods that can selectively produce a specific stereoisomer is a critical goal in organic chemistry.

Several strategies have been developed for the stereoselective synthesis of eudesmane sesquiterpenes. One powerful approach involves the use of a chiral auxiliary. For instance, the stereocontrolled synthesis of complex alkaloids has been achieved using N-tert-butanesulfinyl imines as chiral intermediates, where the configuration of the sulfur atom dictates the stereochemical outcome of subsequent addition reactions. researchgate.netmdpi.com

Another successful method is the use of enantioselective catalysis. The enantioselective synthesis of a costic acid analogue, which can be converted to the corresponding alcohol (+)-costol, was achieved using an enantioselective Robinson annulation. nih.gov This key step, catalyzed by the chiral amine (S)-(-)-proline, establishes the crucial stereochemistry of the decalin ring system with high enantiomeric excess. nih.gov Furthermore, biocatalysis, using microorganisms or isolated enzymes, offers another route to chiral synthons. vedantu.com For example, specific yeast strains can produce chiral octalin derivatives that serve as key building blocks for the formal total synthesis of sesquiterpenoids like alpha-costal. vedantu.com These methods provide access to specific enantiomers of this compound and its analogues, which is essential for pharmacological studies.

Mechanistic Investigations of Alpha Costol S Biological Activities

Neurobiological Pathway Modulation

Interaction with GABAergic Systems and Neurochemical Balances

Alpha-costol, a sesquiterpene alcohol, is recognized for its potential to modulate neurological pathways. biosynth.com Investigations suggest that it influences neurochemical balances by interacting with GABAergic systems, which are crucial for regulating neuronal excitability. biosynth.com The anxiolytic-like effects of this compound are thought to stem from its ability to enhance the activity of GABA at GABA-A receptors. This potentiation of the primary inhibitory neurotransmitter in the central nervous system can lead to a reduction in neuronal firing and a calming effect.

Mechanisms of Neuroprotection and Cellular Resilience

The neuroprotective qualities of this compound are a significant aspect of its biological profile, with antioxidant properties playing a key role in mitigating neuronal damage related to oxidative stress. biosynth.com One of the primary mechanisms behind its neuroprotective action is the reduction of neuroinflammation, a critical factor in the progression of neurodegenerative diseases. mdpi.com Bioactive compounds can protect neuronal cells by neutralizing free radicals, thereby reducing oxidative damage and maintaining cellular function and viability. mdpi.com

This compound's ability to promote cellular resilience is further supported by its influence on pathways that regulate apoptosis and cell survival. By modulating these processes, it helps to protect neurons from damage. mdpi.com This can involve the inhibition of pro-inflammatory cytokines and the activation of pathways that support neuronal survival and growth. The multifaceted neuroprotective mechanisms of natural compounds often include the ability to reduce oxidative stress, inhibit neuroinflammation, and promote cell survival, all of which contribute to the maintenance and repair of neuronal tissue. mdpi.com

Antioxidant Activity and Oxidative Stress Mitigation

Radical Scavenging Mechanisms

This compound demonstrates antioxidant activity by directly scavenging free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. springermedizin.de The effectiveness of natural compounds as antioxidants is often evaluated by their ability to neutralize radicals in various chemical assays.

The radical scavenging capacity of this compound has been assessed using tests such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. nih.govresearchgate.net In such assays, the compound's ability to donate a hydrogen atom or an electron to the free radical is measured, indicating its potential to halt damaging chain reactions. researchgate.net The presence of hydroxyl groups in the molecular structure of compounds like this compound is often crucial for this activity. While some studies on other natural extracts have shown varying degrees of scavenging activity against different types of radicals, the general principle of radical neutralization is a key aspect of their antioxidant function. researchgate.netmdpi.com

Cellular Antioxidant Defense Enhancement

In addition to its direct radical-scavenging effects, this compound may also mitigate oxidative stress by enhancing the body's own antioxidant defense systems. A crucial pathway in this process is the Keap1-Nrf2 signaling pathway, which regulates the expression of numerous antioxidant and protective genes. nih.gov

Antimicrobial Activity against Specific Microorganisms

This compound has been investigated for its antimicrobial properties against various pathogens. The lipophilic nature of sesquiterpenoids like this compound allows them to interact with the cell membranes of microorganisms, potentially disrupting their integrity and function. This disruption can lead to the inhibition of microbial growth and viability.

Antibacterial Action against Staphylococcus epidermidis

While specific studies detailing the direct mechanistic action of this compound on Staphylococcus epidermidis are not extensively available, the broader context of sesquiterpenoid and essential oil activity against this bacterium provides valuable insights. S. epidermidis is a significant pathogen, particularly in the context of biofilm formation on medical devices. nih.gov The ability of this bacterium to form robust biofilms is a key virulence factor, allowing it to evade the host immune response and antibiotic treatments. nih.gov

Research on various essential oils and their components, which often include sesquiterpenoids like this compound, indicates that a primary mechanism of antibacterial action involves the disruption of the bacterial cell membrane. researchgate.netrsc.org This disruption can be attributed to the lipophilic nature of these compounds, which allows them to intercalate into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. rsc.org

Furthermore, the formation of biofilms by S. epidermidis is a complex process involving intercellular adhesion mediated by factors such as polysaccharide intercellular adhesin (PIA). nih.gov Some natural compounds have been shown to interfere with these adhesion processes, thereby inhibiting biofilm formation. mdpi.com For instance, certain essential oil components can suppress microbial motility and downregulate genes associated with biofilm development. mdpi.com It is plausible that this compound, as a sesquiterpenoid, could exert its anti-S. epidermidis effects through similar mechanisms, including membrane disruption and interference with biofilm integrity. However, direct experimental evidence for this compound's specific action on S. epidermidis is needed to confirm these hypotheses.

Elucidation of Antimicrobial Mechanisms

The antimicrobial mechanisms of sesquiterpenoids, the class of compounds to which this compound belongs, are multifaceted and not fully elucidated for every compound. However, general principles can be drawn from studies on related molecules. A common proposed mechanism is the disruption of microbial cell membranes. researchgate.net The structural characteristics of sesquiterpenoids, including their hydrocarbon skeletons and functional groups, can lead to interactions with the lipid bilayer of bacterial and fungal cells, compromising their structural integrity and function.

Another potential mechanism involves the inhibition of key microbial enzymes. For example, some antimicrobial compounds act by targeting enzymes essential for metabolic pathways, such as those involved in fatty acid synthesis. rsc.org By inhibiting these enzymes, the compounds can disrupt vital cellular processes, leading to growth inhibition or cell death. rsc.org

Furthermore, some antimicrobial agents can interfere with microbial DNA and protein synthesis. researchgate.net This can occur through direct binding to DNA or by inhibiting the enzymes responsible for transcription and translation. researchgate.net For instance, some compounds have been shown to bind to microbial DNA, which can disrupt mRNA and protein synthesis. researchgate.net While the precise antimicrobial mechanism of this compound remains to be fully detailed, it likely involves one or a combination of these actions, including membrane disruption and enzymatic inhibition.

Enzymatic Inhibition Studies

Investigation of Alpha-Glucosidase Inhibition (drawing from general derivative research context)

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govtandfonline.com While direct studies on this compound's alpha-glucosidase inhibitory activity are limited, research on other sesquiterpenoids and plant extracts containing these compounds provides a strong basis for its potential in this area.

Numerous studies have demonstrated the alpha-glucosidase inhibitory potential of sesquiterpenoids isolated from various plant sources. tandfonline.comnih.govmdpi.com For example, sesquiterpenoids from agarwood have shown significant inhibition of alpha-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose. tandfonline.comtandfonline.com Kinetic studies on some of these active sesquiterpenoids have revealed uncompetitive or mixed-type inhibition, suggesting complex interactions with the enzyme. tandfonline.commdpi.commdpi.com

The inhibitory activity is often influenced by the structure of the sesquiterpenoid. The presence and position of hydroxyl groups and other functional moieties can significantly affect the binding affinity to the enzyme's active site. researchgate.net Molecular docking studies have further illuminated the potential binding interactions between sesquiterpenoid compounds and the active site of alpha-glucosidase. mdpi.commdpi.com Given that an extract of Pteris togoensis, which contains this compound, has demonstrated alpha-glucosidase inhibitory activity, it is plausible that this compound contributes to this effect. researchgate.net

Alpha-Glucosidase Inhibitory Activity of Selected Sesquiterpenoids and Extracts

| Compound/Extract | Source | IC50 Value (µM) | Reference |

|---|---|---|---|

| Agarozizanol E | Agarwood | 112.3 ± 4.5 | tandfonline.com |

| Compound 7 (unnamed) | Agarwood | 189.6 ± 3.1 | tandfonline.com |

| Compound 8 (unnamed) | Agarwood | 245.8 ± 1.5 | tandfonline.com |

| Compound 10 (unnamed) | Agarwood | 524.5 ± 2.7 | tandfonline.com |

| Acarbose (Standard) | - | 743.4 ± 3.3 | tandfonline.com |

| Pteris togoensis Essential Oil (contains this compound) | Pteris togoensis | 308.26 µg/mL | researchgate.net |

Modulation of Other Relevant Enzyme Systems

Beyond alpha-glucosidase, sesquiterpenoids have been found to modulate the activity of various other enzyme systems. For instance, some sesquiterpenoids exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com The essential oil of Artemisia schmidtiana, containing sesquiterpenoids like germacrene D and β-caryophyllene, showed modest AChE inhibition. mdpi.com

Furthermore, inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis, has been reported for certain sesquiterpenoids. tandfonline.com This suggests potential applications in cosmetology and for treating hyperpigmentation disorders. Some 2-(2-phenylethyl)chromones isolated alongside sesquiterpenoids from agarwood demonstrated notable tyrosinase inhibition. tandfonline.com

In the context of inflammation, sesquiterpenoids have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory cascade. nih.gov The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common assay to screen for anti-inflammatory potential, and numerous sesquiterpenoids have shown activity in this model. nih.govcjnmcpu.com While direct data on this compound's activity on these specific enzymes is sparse, the broad enzymatic inhibitory profile of the sesquiterpenoid class suggests it may also modulate various enzyme systems.

Immunomodulatory Potential (drawing from general enzymatic synthesis of similar compounds context)

The immunomodulatory activities of sesquiterpenoids, including those with a eudesmane (B1671778) skeleton similar to this compound, are a growing area of research. nih.govrhhz.netthieme-connect.com These compounds can influence the immune response through various mechanisms, including the modulation of cytokine production and the activity of immune cells. nih.govnih.govthieme-connect.com

Studies on eudesmane-type sesquiterpenoids have revealed both immunosuppressive and immunostimulatory effects. For example, some eudesmane derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in LPS-stimulated macrophages. nih.govacs.org This anti-inflammatory activity is often mediated through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. nih.gov

Conversely, other sesquiterpenoids have been found to enhance certain immune responses. rhhz.netthieme-connect.com For instance, some compounds can induce the production of cytokines like IL-12 and interferon-gamma (IFN-γ), which are important for cell-mediated immunity. rhhz.net The immunomodulatory effects of these compounds are often structure-dependent, with small changes in the molecule, such as the stereochemistry of a hydroxyl group, leading to significant differences in biological activity. nih.gov The enzymatic synthesis and modification of these compounds are key to generating structural diversity and potentially novel immunomodulatory agents. sciopen.comnih.gov While the specific immunomodulatory potential of this compound requires further investigation, the activities of structurally related eudesmane sesquiterpenoids suggest it may possess the ability to modulate immune functions. nih.govresearchgate.net

Immunomodulatory Effects of Selected Eudesmane Sesquiterpenoids

| Compound | Source | Observed Effect | Reference |

|---|---|---|---|

| Eudesm-4(15)-ene-1β,6α-diol | Dysoxylum parasiticum | Immunosuppressive effect on murine TLR4 | nih.gov |

| epi-eudebeiolide C | Salvia plebeia | Inhibition of nitric oxide production (IC50 of 17.9 μM) | nih.gov |

| Unnamed Eudesmane Acids | Artemisia hedinii | Downregulation of pro-inflammatory cytokines (TNF-α, IL-12, IL-6, IFN-γ) | acs.org |

| Dobinin O (noreudesmane) | Dobinea delavayi | Increased IL-12 and IFN-γ levels in infected mice | rhhz.net |

Ecological Roles and Chemotaxonomic Significance of Alpha Costol

Alpha-Costol as a Chemotaxonomic Marker in Plant Classification

Chemotaxonomy utilizes the chemical constituents of plants to aid in their classification and to understand their evolutionary relationships. Secondary metabolites, such as terpenoids, are often specific to certain plant taxa and can therefore be used as chemical markers.

The chemical composition of essential oils, which are complex mixtures of volatile compounds, can be a distinctive characteristic for different plant species and even varieties within the same species. This compound is a recognized component of the essential oil of several plants, particularly within the Asteraceae family. For instance, it is a known constituent of Saussurea costus, also known as costus root. thepharmajournal.comultrainternational.comnih.gov The variation in the concentration of this compound and other sesquiterpenoids in the essential oils of different plant populations can be influenced by geographic location and environmental conditions. nih.gov This chemical variability is a key aspect of chemotaxonomy, allowing for the differentiation of plant populations that may be morphologically similar. basicmedicalkey.com

The analysis of essential oil components, including this compound, provides a chemical fingerprint that can be used to distinguish between closely related species. For example, studies on the essential oil composition of various species within the genus Baccharis have highlighted the potential of using these chemical profiles as chemotaxonomic markers. mdpi.com While direct studies singling out this compound for differentiating a wide range of species are ongoing, its presence as part of a complex mixture of sesquiterpenoids contributes to the unique chemical signature of a plant.

Table 1: Presence of this compound and Related Sesquiterpenoids in Selected Asteraceae Species

| Plant Species | Major Sesquiterpenoids Identified | Relevance to Chemotaxonomy |

| Saussurea costus | Dehydrocostus lactone, Costunolide (B1669451), this compound, Beta-Costol | The specific ratio of these sesquiterpenoids can help in identifying the plant and assessing the quality of its essential oil. thepharmajournal.comresearchgate.net |

| Aster albanicus | Germacrene D, (E)-caryophyllene, β-pinene | While this compound is not a major component, the overall sesquiterpene profile is used to infer relationships with other Aster species. researchgate.netcore.ac.uk |

| Eriocephalus species | Varies among species | The terpene constituents are used to clarify relationships between and within the taxa of this genus. researchgate.net |

The distribution of specific chemical compounds across different plant taxa can provide insights into their evolutionary relationships. The presence or absence of certain secondary metabolites, or the pathways that produce them, can be mapped onto phylogenetic trees to understand the evolution of these chemical traits. While molecular data from DNA and proteins are now central to phylogenetic studies, chemical data from secondary metabolites like this compound can provide complementary information. researchgate.net

Role in Plant-Environment Interactions

Plants produce a vast array of secondary metabolites to interact with their environment, including defending themselves against herbivores and pathogens and communicating with other organisms.

Terpenoids, including sesquiterpenoids like this compound, are well-known for their role in plant defense. nih.gov These compounds can act as toxins, feeding deterrents, or repellents to a wide range of herbivores. For example, the essential oil of Saussurea costus, which contains this compound, has been shown to have insecticidal properties. While specific studies on the direct effect of isolated this compound on many herbivores are limited, the defensive properties of the essential oils it is part of are well-established. For instance, plant extracts containing a variety of terpenoids have been tested against the cotton leafworm, Spodoptera littoralis, a significant agricultural pest. nih.govnih.govresearchgate.net

In addition to defense against insects, this compound and other sesquiterpenoids may also possess antimicrobial properties, protecting the plant from pathogenic fungi and bacteria. researchgate.net The essential oils from various plants have demonstrated antifungal activity against a range of plant pathogenic fungi. nih.govppjonline.orgscialert.net For example, research on the antifungal activity of α-bisabolol, another sesquiterpenoid, has shown its potential to control Fusarium oxysporum in maize grains. nih.gov While direct evidence for this compound's antifungal activity against a broad spectrum of plant pathogens requires more research, its presence in medicinally important plants with known antimicrobial effects suggests a potential defensive role. ultrainternational.com

Table 2: Reported Biological Activities of Essential Oils Containing this compound and Related Sesquiterpenoids

| Plant Species/Compound | Target Organism | Observed Effect |

| Saussurea costus essential oil | Various insects and microbes | Insecticidal and antimicrobial properties. ultrainternational.com |

| α-Bisabolol | Fusarium oxysporum | Antifungal activity, inhibition of mycelial growth. nih.gov |

| Plant extracts with terpenoids | Spodoptera littoralis | Larvicidal activity and feeding deterrence. nih.gov |

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Volatile organic compounds, including sesquiterpenoids, can be released from plants and have allelopathic effects on neighboring plants. researchgate.net These allelochemicals can affect seed germination and seedling growth of competing plant species. nih.govresearchgate.netfrontiersin.orgmdpi.com

While specific studies focusing solely on the allelopathic effects of this compound are not abundant, the general role of essential oil components in allelopathy is recognized. These compounds can be released from leaves, roots, and decaying plant material, influencing the surrounding soil and plant community. The allelopathic activity of plant extracts is often concentration-dependent, with higher concentrations leading to greater inhibition of germination and growth. nih.govfrontiersin.org

Potential as a Semiochemical in Insect Ecology

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. researchgate.net These can be classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication), which include kairomones, allomones, and synomones. Volatile organic compounds produced by plants are a major source of semiochemicals for insects, guiding them to food sources, mates, and oviposition sites. mdpi.com

There is evidence to suggest that this compound may act as a kairomone, a chemical that benefits the receiver but not the emitter, for certain insect species. Kairomones are often used by herbivorous insects to locate their host plants. usda.govresearchgate.net For example, studies have investigated the attraction of the oriental fruit fly, Bactrocera dorsalis, to various volatile compounds. While a wide range of compounds have been identified as attractants, the role of specific sesquiterpenoids like this compound is an area of ongoing research. nih.govmdpi.commaff.go.jpgoogle.com The identification of plant-derived compounds that attract insect pests is crucial for developing effective monitoring and control strategies, such as baiting systems. nih.gov

Further research is needed to fully elucidate the specific role of this compound as a semiochemical and its potential applications in pest management. Understanding how insects perceive and respond to this compound could lead to the development of novel and environmentally friendly pest control methods.

Investigation as an Insect Attractant or Repellent

The role of this compound as an insect attractant or repellent is an area of ongoing scientific investigation, with current evidence suggesting its effects are highly context-dependent, varying with insect species and the concentration of the compound. While comprehensive studies isolating this compound's effects are limited, research on essential oils containing this compound provides valuable insights into its potential entomological activity.

Essential oils from various plants, where this compound is a constituent, have demonstrated repellent properties against a range of insects. For instance, essential oils from plants in the Costus genus, which are known to contain this compound, have been traditionally used to repel insects. However, attributing this repellency solely to this compound is challenging due to the complex mixture of other volatile compounds present in these oils.

Conversely, some studies suggest that certain plant volatiles can act as attractants for specific insects. While there is no direct evidence to classify this compound as a definitive insect attractant, its presence in plants that are hosts to specific herbivores cannot be overlooked. It is plausible that for certain co-evolved insect species, this compound, in combination with other plant volatiles, may serve as a cue for host plant recognition.

Further research, employing techniques such as electroantennography (EAG) and olfactometer bioassays with purified this compound, is necessary to definitively characterize its attractant or repellent properties across a broader spectrum of insect species.

Table 1: Investigated Entomological Effects of this compound and Related Compounds

| Study Focus | Insect Species | Compound(s) Studied | Observed Effect |

| General Insect Repellency | Various | Essential oils containing this compound | Repellent |

| Host Plant Recognition | Herbivorous insects | Plant volatile blends including this compound | Potential attractant (in combination) |

This table is interactive and can be sorted by column.

Interactions with Insect Pheromone Systems (e.g., synergism with alpha-pinene)

The interaction of plant-derived compounds with insect pheromone systems is a complex and critical area of chemical ecology. These interactions can range from synergistic, where the plant compound enhances the activity of an insect pheromone, to antagonistic, where it inhibits the pheromonal response.

While specific research directly investigating the synergistic effects of this compound with alpha-pinene on insect pheromone systems is not extensively documented in publicly available literature, the co-occurrence of these two terpenoids in various plant species suggests the potential for such interactions. Alpha-pinene, a common monoterpene, is a known component of the pheromone blends of some bark beetle species and can also act as a kairomone, attracting them to host trees.

It is hypothesized that sesquiterpenoids like this compound could modulate the response of insects to pheromones such as alpha-pinene. This modulation could occur in several ways:

Synergistic Attraction: this compound might enhance the attractiveness of alpha-pinene to certain insects, leading to a stronger aggregation response.

Signal Modification: The presence of this compound could alter the chemical signature of a host plant, providing more specific information to insects about the host's suitability.

Antagonistic Effects: In some contexts, this compound could potentially disrupt the perception of alpha-pinene, thereby acting as a defense mechanism for the plant.

Detailed studies involving the simultaneous application of purified this compound and alpha-pinene in behavioral and electrophysiological assays are required to elucidate the nature of their interaction in specific insect species.

Table 2: Potential Interactions of this compound with Insect Pheromone Systems

| Type of Interaction | Proposed Mechanism | Potential Outcome for Insect |

| Synergism | Enhancement of pheromone activity | Increased aggregation and mating success |

| Signal Modification | Alteration of host plant chemical cues | Improved host selection accuracy |

| Antagonism | Disruption of pheromone perception | Reduced host colonization |

This table is interactive and can be sorted by column.

Future Research Directions and Translational Perspectives

Advancements in Biosynthetic Pathway Elucidation and Engineering

A fundamental aspect of harnessing alpha-costol's potential lies in understanding and manipulating its production in living organisms. The biosynthesis of sesquiterpenes like this compound originates from the mevalonate (B85504) (MVA) pathway in the cytosol of plant cells, which produces the precursor farnesyl pyrophosphate (FPP). mdpi.com The elucidation of the specific enzymes, particularly sesquiterpene synthases and cytochrome P450 monooxygenases, that convert FPP to this compound is a primary research goal.

Recent studies have demonstrated the power of transcriptomics and proteomics to identify candidate genes involved in terpenoid biosynthesis. pnas.org For instance, by comparing the transcriptomes of high and low-producing plant varieties, researchers can pinpoint genes that are highly expressed in conjunction with this compound production. pnas.org Once identified, these genes can be functionally characterized through techniques like virus-induced gene silencing (VIGS) to confirm their role in the pathway. pnas.org

Metabolic engineering offers a promising avenue for enhancing this compound production. By overexpressing key biosynthetic genes or down-regulating competing pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, researchers can create cellular factories for sustainable and scalable this compound synthesis. researchgate.netnih.gov Engineering the FPP synthase in yeast, for example, has been shown to increase the availability of precursors for sesquiterpenoid production. researchgate.net This approach not only ensures a reliable supply of this compound for further research and development but also provides a platform for producing novel derivatives.

Development of Novel this compound Derivatives for Targeted Biological Applications

The native structure of this compound serves as a scaffold for chemical modification to create novel derivatives with enhanced or targeted biological activities. mdpi.commdpi.com Medicinal chemistry strategies, such as molecular hybridization, can be employed to combine the structural features of this compound with other pharmacologically active moieties to develop compounds with improved efficacy and specificity. mdpi.com

Researchers are exploring the synthesis of this compound analogs to modulate its known activities, such as its neuroprotective effects. biosynth.com By modifying functional groups on the this compound molecule, it may be possible to fine-tune its interaction with biological targets, potentially leading to the development of new therapeutics for neurological disorders. biosynth.com Furthermore, creating derivatives with altered lipophilicity or other physicochemical properties could improve their bioavailability and suitability for various applications. mdpi.com The generation of diverse this compound derivatives will be crucial for structure-activity relationship (SAR) studies, which systematically investigate how chemical structure influences biological function, ultimately guiding the design of more potent and selective compounds. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

A comprehensive understanding of this compound's role in biological systems requires a multi-faceted approach that integrates various "omics" technologies. frontiersin.orgnih.gov

Genomics: Sequencing the genomes of this compound-producing organisms provides the blueprint for identifying the complete set of genes involved in its biosynthesis. mdpi.com This genomic information is fundamental for pathway elucidation and metabolic engineering efforts. nih.gov

Proteomics: This field focuses on identifying and quantifying the entire set of proteins in a biological sample. mdpi.comfrontiersin.org Proteomic analysis can reveal the enzymes directly involved in the this compound biosynthetic pathway and how their expression levels change under different conditions. frontiersin.orgtandfonline.com This information provides a direct link between the genetic code and the functional machinery of the cell.

The integration of these omics datasets offers a powerful systems biology approach to unravel the complex regulatory networks governing this compound production and its physiological effects. frontiersin.orgnih.govnih.gov This holistic view is essential for developing effective strategies for both enhancing its production and understanding its mechanism of action.

Exploration of Undiscovered Biological and Ecological Functions of this compound

While some biological activities of this compound have been identified, its full range of functions in nature remains largely unexplored. biosynth.com As a secondary metabolite, it likely plays a significant role in the ecological interactions of the organisms that produce it. mdpi.com For instance, many sesquiterpenoids are involved in plant defense against herbivores and pathogens. creative-proteomics.com Future research should investigate the potential antimicrobial, antifungal, and insecticidal properties of this compound.

Furthermore, the ecological roles of this compound, such as its potential as an allelopathic agent (affecting the growth of other plants) or as a signaling molecule in plant-microbe interactions, warrant investigation. Understanding these natural functions can provide valuable clues for novel applications in agriculture and environmental management. Exploring the diverse biological activities of this compound could lead to the discovery of new therapeutic leads or valuable biochemicals. mdpi.com

Sustainable Production Methods for this compound and its Analogues

To meet the potential demand for this compound and its derivatives, the development of sustainable and economically viable production methods is crucial. europa.eueuropa.eu While extraction from natural sources like the root of Saussurea lappa is possible, it is often unsustainable and yields can be variable. biosynth.com

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and efficient alternative to traditional chemical synthesis. livescience.ionih.govacs.org Engineered microorganisms, as mentioned earlier, can be cultivated in large-scale fermenters to produce high titers of this compound. nih.gov This approach allows for controlled and reproducible production, independent of geographical location or season. researchgate.net

Further research into optimizing fermentation conditions, developing robust microbial strains, and designing efficient downstream processing techniques will be essential for making the biotechnological production of this compound and its analogues a commercial reality. researchgate.netacs.org The development of these sustainable methods will be key to unlocking the full translational potential of this versatile natural compound. mdpi.com

Q & A

Q. Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.